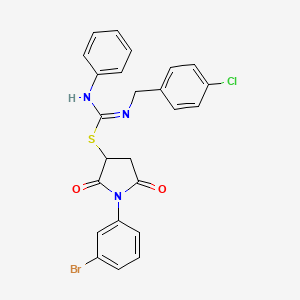
1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl N-(4-chlorobenzyl)-N'-phenylcarbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. The process may start with the bromination of phenyl compounds, followed by the introduction of the chlorobenzyl group through nucleophilic substitution. The formation of the imine and subsequent thiolation are critical steps in the synthesis. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is essential to maintain consistency and efficiency. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imine or other functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology
Biologically, the compound may be investigated for its interactions with biological molecules and potential therapeutic effects. It could serve as a lead compound in drug discovery and development.
Medicine
In medicine, the compound’s unique structure may offer potential as a therapeutic agent for various diseases. Research may focus on its efficacy, safety, and mechanism of action in treating specific conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
作用機序
The mechanism of action of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives with bromine, chlorine, and sulfur-containing functional groups. Examples might be:
- 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE
- 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE
Uniqueness
The uniqueness of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C24H19BrClN3O2S |
|---|---|
分子量 |
528.8 g/mol |
IUPAC名 |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-17-5-4-8-20(13-17)29-22(30)14-21(23(29)31)32-24(28-19-6-2-1-3-7-19)27-15-16-9-11-18(26)12-10-16/h1-13,21H,14-15H2,(H,27,28) |
InChIキー |
QBSBSCDEDXUALE-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
![2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14949187.png)
![5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14949189.png)
![6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14949199.png)
![N-(4-methylpyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949202.png)
![5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14949204.png)
![N'-{(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949205.png)
![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949222.png)
![(2E)-3-imino-2-[2-(2-methoxyphenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B14949226.png)
